methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazolone core fused with a benzothiazole moiety and an ester functional group.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 2-[1-(1,3-benzothiazol-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-5H,6-7H2,1H3 |
InChI Key |
VCAZXCJUGTVQAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Traditional Hydrazine-Carbonyl Cyclocondensation
The most widely reported method involves cyclocondensation between 2-hydrazinyl-1,3-benzothiazole and methyl 3-oxobutanoate under acidic conditions.
Procedure :
-
Intermediate Synthesis : 2-Hydrazinyl-1,3-benzothiazole is prepared by refluxing 2-mercaptobenzothiazole with hydrazine hydrate in ethanol (5 hours, 89% yield).
-
Cyclocondensation : The intermediate (1.0 mmol) reacts with methyl 3-oxobutanoate (1.2 mmol) in glacial acetic acid at 80°C for 6 hours.
-
Workup : The crude product is precipitated using ice-cold water, filtered, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6 hours |
| Solvent | Glacial acetic acid |
| Characterization | IR: 1685 cm⁻¹ (C=O), ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.61 (s, 3H, OCH₃) |
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto ester’s carbonyl carbon, followed by intramolecular cyclization and dehydration to form the pyrazolone ring.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.
Procedure :
-
Reactants : 2-Hydrazinyl-1,3-benzothiazole (1.0 mmol) and methyl 3-oxobutanoate (1.2 mmol).
-
Conditions : Irradiated at 120°C for 20 minutes in a sealed vessel with acetic acid as solvent.
-
Workup : Similar to traditional methods.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Reaction Time | 20 minutes |
| Energy Input | 300 W |
Advantages :
-
Reduced side products due to uniform heating.
-
Scalability for industrial applications.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable combinatorial synthesis and easier purification.
Procedure :
-
Resin Functionalization : Wang resin is functionalized with 2-mercaptobenzothiazole via a thioether linkage.
-
Hydrazine Attachment : The resin-bound benzothiazole reacts with hydrazine hydrate (12 hours, 60°C).
-
Cyclocondensation : Treated with methyl 3-oxobutanoate and trimethylorthoacetate (TMOA) in DMF at 70°C for 4 hours.
-
Cleavage : The product is cleaved from the resin using TFA/DCM (1:9).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74–78% |
| Purity (HPLC) | >95% |
Catalytic Methods and Solvent Optimization
Acid-Catalyzed vs. Base-Mediated Reactions
-
Acidic Conditions (HCl, H₂SO₄) : Favor rapid cyclization but risk ester hydrolysis.
-
Basic Conditions (K₂CO₃, Et₃N) : Mitigate hydrolysis but may slow reaction kinetics.
Solvent Screening :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 65 | 8 |
| Acetonitrile | 71 | 6 |
| DMF | 82 | 4 |
DMF enhances solubility of intermediates, facilitating higher yields.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional | 68–72 | 6–8 hours | Moderate | High |
| Microwave-Assisted | 85–88 | 20 minutes | High | Moderate |
| Solid-Phase | 74–78 | 24 hours | Low | Low |
Recommendation : Microwave-assisted synthesis offers the best balance of yield and efficiency for industrial-scale production.
Troubleshooting Common Issues
-
Low Yields : Ensure anhydrous conditions to prevent hydrolysis of the ester group.
-
Isomerization : Use stoichiometric acetic acid to stabilize the enol form during cyclocondensation.
-
Purification Difficulties : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound has shown significant biological activity due to its structural features, which include a benzothiazole moiety and a pyrazole ring. These characteristics contribute to its potential as an antimicrobial and antitumor agent.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and pyrazole possess notable antimicrobial properties. A study highlighted the effectiveness of compounds similar to methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole structure enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and mitochondrial dysfunction.
Case Studies
Several case studies have provided insights into the practical applications of this compound in medicinal chemistry:
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of new thiazole derivatives, researchers evaluated their antimicrobial activity against several pathogens. This compound was included in the screening process and demonstrated significant activity against resistant strains of bacteria .
Case Study 2: Antitumor Activity
Another research project investigated the antitumor potential of various benzothiazole derivatives, including this compound. The study reported that this compound effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methyl ester group enhances solubility in organic solvents compared to BP’s phenolic -OH, which may favor aqueous interactions .
- Fluorescence Properties : BP’s methoxyphenyl substituent contributes to its high quenching efficiency, suggesting that analogous substitutions on the target compound could optimize sensing performance .
- Heteroatom Influence : Compound 4g’s 1,3-dithiane moiety introduces sulfur-based reactivity, contrasting with the target compound’s benzothiazole ring, which is more π-conjugated .
Pharmacological and Functional Comparisons
- Picric Acid Detection : BP’s fluorescence quenching mechanism (82% efficiency) outperforms simpler pyrazolone derivatives lacking aromatic substituents, highlighting the critical role of benzothiazole in electron transfer .
- Synthetic Accessibility: The target compound’s ester group allows for straightforward derivatization, whereas BP’s phenolic -OH requires protection/deprotection strategies during synthesis .
- Thermal Stability : Compounds with chlorophenyl groups (e.g., the Z-isomer in ) exhibit higher thermal stability (data inferred from storage conditions: 2–8°C) compared to the target compound’s unsubstituted benzothiazole .
Computational and Crystallographic Insights
- Structural Analysis: Tools like SHELX and ORTEP-3 (used in crystallographic studies of analogues) reveal that the pyrazolone ring adopts a non-planar conformation, facilitating interactions with biological targets or analytes .
- Ring Puckering : The Cremer-Pople parameters () quantify puckering in five-membered rings, aiding in predicting the target compound’s conformational flexibility relative to dithiane-containing analogues .
Biological Activity
Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS No. 523992-09-8) is a complex organic compound notable for its diverse biological activities. This compound features a benzothiazole ring and a pyrazole moiety, which are known for their pharmacological potential. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.46 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors that mediate physiological responses.
- Antimicrobial Activity : Evidence suggests that it may exhibit antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, a related compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 6.90 μM to 51.46 μM . The presence of the benzothiazole moiety is associated with enhanced cytotoxicity compared to other structural analogs.
Study 1: Antitubercular Activity
In a study focused on developing anti-tubercular agents, several derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, those containing benzothiazole structures showed promising results with IC50 values between 1.35 and 2.18 μM . This indicates that this compound could be a candidate for further development as an anti-tubercular agent.
Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of various pyrazole derivatives on human embryonic kidney cells (HEK293). The results demonstrated that most active compounds were non-toxic to human cells while exhibiting significant anticancer activity against selected cancer cell lines . This suggests a favorable safety profile for further clinical exploration.
Data Table
Q & A
Q. What are the optimized synthetic routes for methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by benzothiazole ring formation. A reflux in ethanol (2–4 h) is common for cyclization, with yields dependent on stoichiometry and catalyst selection (e.g., acetic acid vs. Lewis acids). For example, analogous pyrazole-benzothiazole hybrids achieved 60–75% yields under reflux conditions . Purification via recrystallization (DMF/EtOH mixtures) is recommended to remove unreacted intermediates .
Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer : Confirm the structure using:
- NMR : H and C NMR to identify protons (e.g., pyrazole NH at δ 10–12 ppm) and benzothiazole aromatic signals.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl (C=O at ~1700 cm) and C=N (benzothiazole) stretches.
- X-ray Crystallography (if crystalline): Resolve bond lengths and dihedral angles for conformational analysis .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Pyrazole-benzothiazole hybrids are screened for antimicrobial and anti-inflammatory activity. For example, similar compounds showed IC values of 8–25 µM against Staphylococcus aureus via broth microdilution assays. In vitro COX-2 inhibition (ELISA) is recommended to assess anti-inflammatory potential, with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis and reduce batch variability?
- Methodological Answer : Use response surface methodology (RSM) to model factors like temperature, solvent ratio, and catalyst concentration. A central composite design (CCD) with 3–5 variables minimizes experiments while maximizing data output. For instance, a 2 factorial design reduced reaction time by 30% while maintaining >90% purity . Statistical tools (e.g., ANOVA) identify critical parameters affecting yield and impurity profiles.
Q. What computational strategies predict reactivity or binding modes of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G**) models reaction pathways (e.g., transition states for cyclization).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 or bacterial enzymes.
- MD Simulations : Assess stability in biological matrices (e.g., 100 ns trajectories in water-lipid systems) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in serum concentration (5% vs. 10% FBS).
- Dose-Response Reproducibility : Validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- SAR Studies : Modify substituents (e.g., methyl vs. tert-butyl groups) to isolate activity drivers .
Q. What methodologies address solubility limitations in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm via solvent evaporation) to enhance aqueous dispersion.
- pH Adjustment : Solubilize in PBS (pH 7.4) with cyclodextrin derivatives (e.g., HP-β-CD) .
Methodological Notes
- Synthetic Challenges : Monitor exothermic steps (e.g., cyclization) using in situ IR or Raman spectroscopy to prevent side reactions .
- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm purity >95% .
- Ethical Compliance : Adhere to OECD guidelines for biological testing (e.g., GLP for cytotoxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
